molecular formula C14H23N3O2S B2827201 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline CAS No. 927989-44-4

4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline

Cat. No.: B2827201
CAS No.: 927989-44-4
M. Wt: 297.42
InChI Key: PPUQXIUJHMLMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a butylsulfonyl group attached to the piperazine ring, which is further connected to an aniline moiety. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline typically involves the reaction of 4-chloroaniline with 1-butylsulfonylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Piperazinyl)aniline
  • 4-Bromoaniline
  • 4-Piperazinoaniline

Uniqueness

4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

4-(4-butylsulfonylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-2-3-12-20(18,19)17-10-8-16(9-11-17)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUQXIUJHMLMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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